![molecular formula C8H8N2 B1322600 2-(3-Methylpyridin-2-YL)acetonitrile CAS No. 38203-11-1](/img/structure/B1322600.png)
2-(3-Methylpyridin-2-YL)acetonitrile
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Overview
Description
“2-(3-Methylpyridin-2-YL)acetonitrile” is a chemical compound with the molecular formula C8H8N2 . It is widely used in scientific research and industry.
Synthesis Analysis
The synthesis of “2-(3-Methylpyridin-2-YL)acetonitrile” and its derivatives has been reported in several studies . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Another study reported the synthesis of simple 2-methylpyridines using a simplified bench-top continuous flow setup .
Molecular Structure Analysis
The molecular structure of “2-(3-Methylpyridin-2-YL)acetonitrile” can be represented by the formula C8H8N2 . More detailed information about its molecular structure can be found in databases like PubChem .
Chemical Reactions Analysis
The chemical reactions involving “2-(3-Methylpyridin-2-YL)acetonitrile” have been studied in the context of synthesizing novel heterocyclic compounds . The reactions proceeded with a high degree of selectivity .
Scientific Research Applications
Organic Synthesis
Acetonitrile, including derivatives like 2-(3-Methylpyridin-2-YL)acetonitrile , is widely used in organic synthesis. It serves as a solvent and a starting material for various syntheses due to its ability to superheat and perform reactions at elevated temperatures .
Suzuki Cross-Coupling Reactions
This compound can be involved in Suzuki cross-coupling reactions to synthesize novel pyridine derivatives, which are valuable in medicinal chemistry for their potential biological activities .
Anti-Fibrotic Activity
Researchers have investigated the anti-fibrotic activity of related pyridine derivatives. While specific studies on 2-(3-Methylpyridin-2-YL)acetonitrile are not mentioned, its structural similarity suggests potential in this field .
Novel Heterocyclic Compounds
The compound may be used to design and synthesize novel heterocyclic compounds with potential biological activities, as seen in studies involving similar pyridine derivatives .
Electrophilic Reagents
In electrosynthesis, acetonitrile and its derivatives can act as electrophilic reagents, participating in the formation of carbon-nitrogen bonds essential for creating complex organic molecules .
Flow Synthesis
The compound might be utilized in flow synthesis processes, which allow for reactions at temperatures higher than conventional batch reactions, leading to more efficient production of desired chemicals .
Future Directions
The future directions for “2-(3-Methylpyridin-2-YL)acetonitrile” and its derivatives could involve further exploration of their potential biological activities . For instance, some of the synthesized compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC , indicating that they might be developed into novel anti-fibrotic drugs.
Mechanism of Action
Target of Action
Similar compounds, such as 2-(pyridin-2-yl) pyrimidine derivatives, have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) for their anti-fibrotic activities .
Mode of Action
Related compounds, such as the n-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and ibuprofen, have been found to interact with fatty acid amide hydrolase (faah) in a manner mutually exclusive to carprofen . This suggests that 2-(3-Methylpyridin-2-YL)acetonitrile might also interact with FAAH or similar targets.
Biochemical Pathways
Related compounds have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro , suggesting potential involvement in collagen synthesis and fibrosis pathways.
Result of Action
Related compounds have shown anti-fibrotic activities, effectively inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that 2-(3-Methylpyridin-2-YL)acetonitrile might have similar effects.
properties
IUPAC Name |
2-(3-methylpyridin-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-3-2-6-10-8(7)4-5-9/h2-3,6H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRAMQREQUOGFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627313 |
Source
|
Record name | (3-Methylpyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylpyridin-2-YL)acetonitrile | |
CAS RN |
38203-11-1 |
Source
|
Record name | 3-Methyl-2-pyridineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38203-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Methylpyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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